
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-(3-indol-1-ylpropyl)triazole-4-carboxamide
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-(3-indol-1-ylpropyl)triazole-4-carboxamide is a complex organic compound that features a benzodioxin ring, an indole moiety, and a triazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-(3-indol-1-ylpropyl)triazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides.
Indole Attachment: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Triazole Formation: The triazole ring can be synthesized using a Huisgen cycloaddition reaction between an azide and an alkyne.
Final Coupling: The final step involves coupling the benzodioxin and indole-triazole intermediates under appropriate conditions, possibly using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-(3-indol-1-ylpropyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the indole or benzodioxin rings using reagents like mCPBA or KMnO4.
Reduction: Reduction reactions can target the triazole ring or other functional groups using agents like LiAlH4 or NaBH4.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: mCPBA, KMnO4, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Studying its interactions with biological macromolecules like proteins or nucleic acids.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, infections, or neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-(3-indol-1-ylpropyl)triazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Signaling Pathways: Influence cellular signaling pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-(3-indol-1-ylpropyl)triazole-4-carboxamide: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct structural motifs, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-(3-indol-1-ylpropyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c29-23(24-11-5-12-27-13-10-17-6-1-2-7-20(17)27)19-15-28(26-25-19)14-18-16-30-21-8-3-4-9-22(21)31-18/h1-4,6-10,13,15,18H,5,11-12,14,16H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSGDUKWIJDRTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(N=N3)C(=O)NCCCN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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